molecular formula C11H11F2IO3 B8390084 7,8-Difluoro-5-iodo-6-methoxymethoxychroman

7,8-Difluoro-5-iodo-6-methoxymethoxychroman

Cat. No.: B8390084
M. Wt: 356.10 g/mol
InChI Key: FMYQXTZFLPVCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Difluoro-5-iodo-6-methoxymethoxychroman is a useful research compound. Its molecular formula is C11H11F2IO3 and its molecular weight is 356.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F2IO3

Molecular Weight

356.10 g/mol

IUPAC Name

7,8-difluoro-5-iodo-6-(methoxymethoxy)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11F2IO3/c1-15-5-17-11-8(13)7(12)10-6(9(11)14)3-2-4-16-10/h2-5H2,1H3

InChI Key

FMYQXTZFLPVCLT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C2=C(C(=C1F)F)OCCC2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.6 g (72.1 mmol) of 7,8-difluoro-6-methoxymethoxychroman are initially introduced in 350 ml of THF, and 54.3 ml (86.5 mmol) of n-BuLi (15% soln. in hexane) are added dropwise at −78° C. When the addition is complete, the mixture is stirred at this temperature for 30 min and subsequently at 20° C. for 1 h. The solution is re-cooled to −78° C., and a solution of 22.0 g (86.5 mol) of iodine in 100 ml of THF is added dropwise. The reaction mixture is stirred at room temperature for 1.5 h and subsequently diluted with MTBE. The solution is washed with water and sat. sodium chloride soln. and dried using sodium sulfate. The crude product remaining after removal of the solvents is purified by column chromatography (SiO2, n-heptane:MTBE=2:1), giving 7,8-difluoro-5-iodo-6-methoxymethoxychroman as a brownish oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
54.3 mL
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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